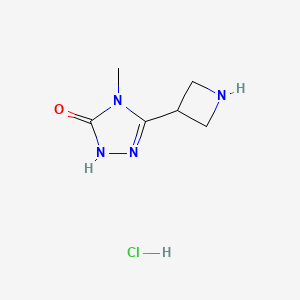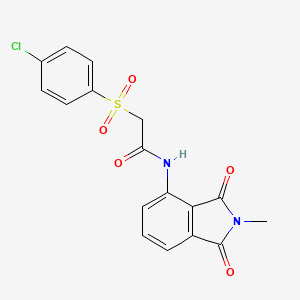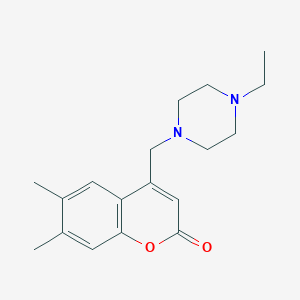
3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidine derivatives can be confirmed via spectroscopic methods such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound structurally related to the queried chemical, has shown high affinity as an orally active neurokinin-1 receptor antagonist. This compound exhibits promising effects in preclinical tests, relevant for clinical efficacy in conditions like emesis and depression, showcasing its potential in therapeutic applications (Harrison et al., 2001).
Antimicrobial Applications
Several studies highlight the antimicrobial potential of compounds structurally similar to 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one hydrochloride:
- Novel azetidin-2-ones demonstrated significant antimicrobial activity, emphasizing the potential of these compounds in battling microbial infections (Ansari & Lal, 2009).
- Azetidinone derivatives, obtained through various chemical reactions, were evaluated for their antibacterial properties against a range of bacterial strains, with some showing promising activities (Chopde et al., 2012).
- Novel azetidinone compounds synthesized from Schiff bases of 5-phenyltetrazole exhibited significant antibacterial and antifungal activities, marking their potential in antimicrobial therapies (Mohite & Bhaskar, 2011).
Anti-Inflammatory and Analgesic Applications
Compounds structurally related to the queried chemical have been explored for their potential anti-inflammatory and analgesic properties:
- Indolyl azetidinones showed notable anti-inflammatory activity, with comparisons made against non-steroidal anti-inflammatory drugs (NSAIDs) for both anti-inflammatory and ulcerogenic activities (Kalsi et al., 1990).
- A series of compounds including azetidin-2-ones demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities, emphasizing their potential in addressing various conditions (El-Sawy et al., 2014).
Anti-Tubercular Activity
The development and evaluation of novel azetidinone derivatives, including those with 1, 2, 4-triazole, for anti-tubercular activity have shown promise. Specific analogues of these compounds exhibited significant activity against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Thomas et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-10-5(4-2-7-3-4)8-9-6(10)11;/h4,7H,2-3H2,1H3,(H,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEFYVONHDVQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)
![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)


![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)


![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639437.png)


